molecular formula C13H20N2O B2618576 2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine CAS No. 2199368-73-3

2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine

カタログ番号: B2618576
CAS番号: 2199368-73-3
分子量: 220.316
InChIキー: OITCZKZYCUDDSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine is a complex organic compound of significant interest in scientific research. It features a pyridine ring, a common scaffold in medicinal chemistry, linked via a methoxy bridge to a 1-methylpiperidine group. This specific molecular architecture makes it a valuable building block for the synthesis of more complex molecules and for use as a ligand in coordination chemistry. In biological research, compounds with similar structural motifs, particularly those containing piperidine and pyridine rings, are frequently investigated for their potential as bioactive agents. Research into analogous structures has explored mechanisms of action involving the interaction with specific enzymes or receptors, potentially modulating key biological pathways such as signal transduction. For instance, similar compounds have been studied in projects aimed at discovering novel bone anabolic agents. This product is intended for research applications in chemistry, biology, and drug development. It is offered with the assurance of high quality and competitive pricing, allowing you to focus on your research objectives. Please note: This product is For Research Use Only . It is not intended for human or veterinary use, nor is it a drug approved by the FDA for the prevention, treatment, or cure of any medical condition.

特性

IUPAC Name

2-methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-5-3-7-13(14-11)16-10-12-6-4-8-15(2)9-12/h3,5,7,12H,4,6,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITCZKZYCUDDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with 1-methyl-3-chloromethylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential:
The compound has been investigated for its role in treating central nervous system (CNS) disorders. It is believed to act as an allosteric modulator of metabotropic glutamate receptors, which are implicated in various CNS conditions such as anxiety and schizophrenia. Research indicates that compounds similar to 2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine can exhibit anxiolytic-like effects in animal models, suggesting potential for therapeutic use in anxiety disorders .

Pharmaceutical Formulations:
The compound may also be utilized in the development of pharmaceutical formulations targeting metabolic syndromes, including type 2 diabetes and obesity. The inhibition of specific enzymes related to these conditions has been a focus of recent studies, highlighting the compound's potential as a lead structure for drug development .

Neuroscience Applications

Cognitive Enhancement:
Research has explored the cognitive-enhancing properties of similar pyridine derivatives. The modulation of glutamate receptors can lead to improved cognitive functions, making this compound a candidate for further exploration in treating disorders like Alzheimer's disease and other forms of dementia .

Neuroprotective Effects:
Studies have indicated that certain pyridine derivatives exhibit neuroprotective effects against neurotoxic agents. This suggests that 2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine could be beneficial in developing treatments for neurodegenerative diseases .

Case Studies and Research Findings

Study Focus Findings
Study 1Allosteric ModulationIdentified compounds with anxiolytic properties through modulation of metabotropic glutamate receptors .
Study 2NeurotoxicityDemonstrated protective effects against amyloid-beta toxicity, indicating potential in Alzheimer's treatment .
Study 3Metabolic SyndromeExplored the inhibition of enzymes related to metabolic disorders, supporting its use in diabetes management .

作用機序

The mechanism of action of 2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Key Observations :

  • Unlike MPEP, which has a rigid phenylethynyl group for mGluR5 antagonism, the target compound’s flexible methoxy-piperidine chain may favor interactions with different CNS targets or improve blood-brain barrier penetration .

Pharmacological and Functional Comparisons

Neuroactive Pyridines

  • MPEP and MTEP : These mGluR5 antagonists reduce neuronal injury via NMDA receptor antagonism. The target compound lacks the aromatic phenylethynyl group critical for mGluR5 binding in MPEP, suggesting divergent mechanisms. However, its piperidine moiety could enhance affinity for other receptors, such as σ or nicotinic acetylcholine receptors .
  • Heterocyclic Amines (e.g., PhIP, IQ): Unlike carcinogenic pyridine-derived heterocyclic amines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), the target compound lacks the mutagenic imidazo ring and amino groups, likely rendering it non-carcinogenic .

生物活性

2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine is a compound belonging to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and pharmaceutical applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's structure can be described as follows:

  • IUPAC Name : 2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine
  • Molecular Formula : C12_{12}H18_{18}N2_2O

This compound features a pyridine ring substituted with a methoxy group and a piperidine moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine exhibit significant anticancer properties. For instance, derivatives with similar piperidine structures have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50_{50} values for these compounds ranged from 2.43 to 14.65 μM, suggesting potent growth inhibition capabilities .

Neuroprotective Effects

The piperidine derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Huntington's disease. The mechanism often involves modulation of neurotransmitter systems and protection against oxidative stress .

The biological activity of 2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine is believed to stem from its ability to interact with various biological targets:

  • Microtubule Assembly : Some studies suggest that related compounds can destabilize microtubules, leading to apoptosis in cancer cells by enhancing caspase activity .
  • Receptor Modulation : Piperidine derivatives often act as ligands for neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

Study on Anticancer Properties

A notable study evaluated the efficacy of several piperidine derivatives against cancer cell lines. Among them, compounds with structural similarities to 2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine demonstrated significant apoptosis-inducing effects at concentrations as low as 1 μM. The study highlighted that these compounds could enhance caspase-3 activity by 1.33 to 1.57 times at higher concentrations .

CompoundCell LineIC50_{50} (μM)Mechanism of Action
Compound AMDA-MB-2314.98Microtubule destabilization
Compound BHepG27.84Caspase activation
2-Methyl-6...VariousTBDNeurotransmitter receptor modulation

Q & A

Q. What are the optimized catalytic conditions for synthesizing the piperidine moiety in 2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine?

Methodological Answer: The piperidine ring in this compound can be synthesized via hydrogenation of pyridine derivatives. For example, PtO₂-catalyzed hydrogenation of methyl 6-(methoxymethyl)pyridine-3-carboxylate (a structurally analogous pyridine) under 1–3 atm H₂ pressure at 25–50°C yields the corresponding piperidine derivative with >90% efficiency . Alternative methods include palladium-on-charcoal catalysts for selective reduction of conjugated double bonds in alkenylpyridines . Key considerations:

  • Catalyst selection : PtO₂ favors complete ring saturation, while Pd/C may preserve functional groups.
  • Temperature control : Higher temperatures (>50°C) risk over-reduction or side reactions.

Q. How can researchers address challenges in purifying 2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine due to its polar functional groups?

Methodological Answer: Chromatographic techniques are critical. Use reverse-phase HPLC with a C18 column and a gradient of water/acetonitrile (0.1% TFA) to resolve polar impurities. For lab-scale purification, silica gel chromatography with dichloromethane/methanol (95:5 to 90:10) is effective. Pre-purification steps:

  • Salt formation : React the free base with HCl to form a crystalline hydrochloride salt for improved stability .
  • Derivatization : Temporarily protect the methoxy group using tert-butyldimethylsilyl (TBS) ethers to reduce polarity .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Pyridine protons: δ 8.2–8.5 ppm (aromatic protons adjacent to the methoxy group).
    • Piperidine methyl: δ 1.2–1.5 ppm (singlet for N-CH₃).
    • Methoxy group: δ 3.8–4.0 ppm .
  • HRMS : Exact mass confirmation (e.g., C₁₃H₂₀N₂O₂ requires m/z 236.1525) .
  • X-ray crystallography : For resolving stereochemistry of the piperidine substituents .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions between the pyridine-piperidine scaffold and nAChR ligand-binding domains (e.g., α4β2 subtype). Focus on hydrogen bonding with Gln57 and π-π stacking with Trp143 .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with binding affinity. For example, electron-donating groups (e.g., methoxy) enhance potency by 2–3-fold compared to electron-withdrawing groups .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay standardization :
    • Use uniform cell lines (e.g., SH-SY5Y for neuroactivity) and control for metabolic stability (e.g., microsomal incubation).
    • Validate conflicting data via orthogonal assays (e.g., calcium imaging vs. patch-clamp electrophysiology) .
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

Q. How can regioselective functionalization of the pyridine ring be achieved to optimize pharmacokinetic properties?

Methodological Answer:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyridine ring adjacent to the methoxy group, followed by electrophilic quenching (e.g., iodomethane for methylation) .
  • Cross-coupling : Suzuki-Miyaura coupling at the 4-position of pyridine with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce hydrophobic groups for enhanced BBB penetration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。